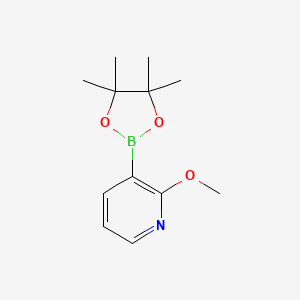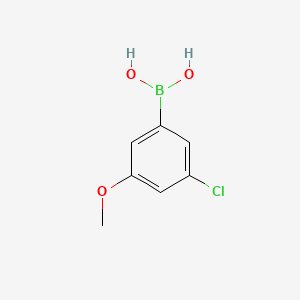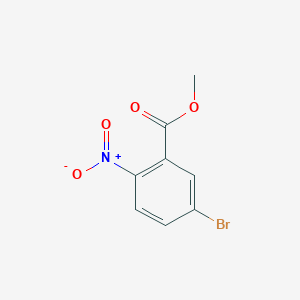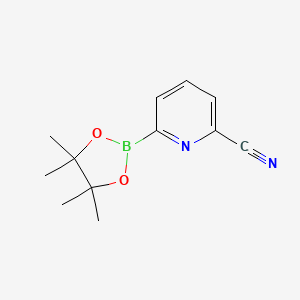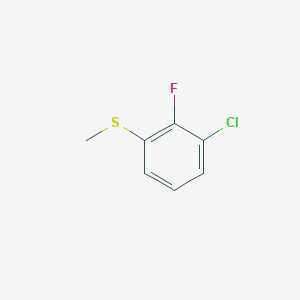
3-Chloro-2-fluorothioanisole
Overview
Description
3-Chloro-2-fluorothioanisole: is an organic compound with the molecular formula C₇H₆ClFS and a molecular weight of 176.6 g/mol . It is a derivative of thioanisole, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is primarily used in scientific research, particularly in the fields of organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluorothioanisole typically involves the halogenation of thioanisole. One common method is the electrophilic aromatic substitution reaction where thioanisole is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluorothioanisole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler thioanisole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Various substituted thioanisole derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thioanisole and its derivatives.
Scientific Research Applications
3-Chloro-2-fluorothioanisole is utilized in diverse scientific research areas, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Materials Science: In the development of novel materials with specific properties.
Pharmaceuticals: As an intermediate in the synthesis of potential drug candidates.
Proteomics Research: Used as a biochemical reagent for studying protein interactions and functions
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluorothioanisole involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological research, it may interact with proteins or enzymes, affecting their activity and function .
Comparison with Similar Compounds
Thioanisole: The parent compound, lacking the chlorine and fluorine substituents.
2-Chloro-4-fluorothioanisole: A positional isomer with different substitution patterns on the benzene ring.
3-Bromo-2-fluorothioanisole: Similar structure with bromine instead of chlorine.
Uniqueness: 3-Chloro-2-fluorothioanisole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms on the benzene ring influences its reactivity and interactions with other molecules, making it valuable in various research applications .
Properties
IUPAC Name |
1-chloro-2-fluoro-3-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBZGYSOFAPDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591335 | |
| Record name | 1-Chloro-2-fluoro-3-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214057-24-6 | |
| Record name | 1-Chloro-2-fluoro-3-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-fluorothioanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
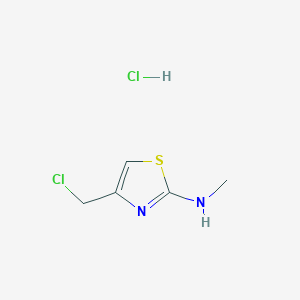


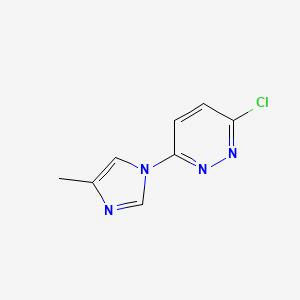

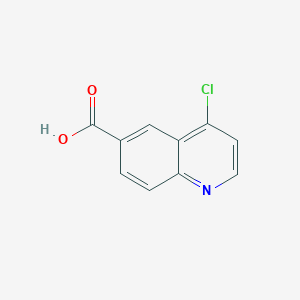
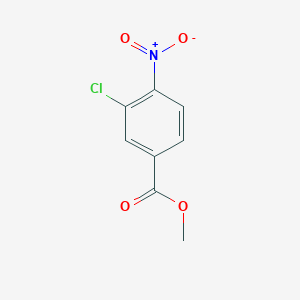
![[3-Methyl-1-(piperidin-1-ylcarbonyl)butyl]amine](/img/structure/B1369518.png)

